molecular formula C6H13NO2 B13432848 (3S,4R)-4-(ethylamino)oxolan-3-ol

(3S,4R)-4-(ethylamino)oxolan-3-ol

Cat. No.: B13432848
M. Wt: 131.17 g/mol
InChI Key: VRTZZSCUXBQUET-PHDIDXHHSA-N
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Description

(3S,4R)-4-(ethylamino)oxolan-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an oxolane ring, which is a five-membered ring containing one oxygen atom, and an ethylamino group attached to the ring. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(ethylamino)oxolan-3-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a suitable oxolane derivative with an ethylamine reagent. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(ethylamino)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a ligand in biochemical studies or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(ethylamino)oxolan-3-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(methylamino)oxolan-3-ol: Similar structure with a methylamino group instead of an ethylamino group.

    (3S,4R)-4-(propylamino)oxolan-3-ol: Similar structure with a propylamino group instead of an ethylamino group.

    (3S,4R)-4-(butylamino)oxolan-3-ol: Similar structure with a butylamino group instead of an ethylamino group.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S,4R)-4-(ethylamino)oxolan-3-ol

InChI

InChI=1S/C6H13NO2/c1-2-7-5-3-9-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

VRTZZSCUXBQUET-PHDIDXHHSA-N

Isomeric SMILES

CCN[C@@H]1COC[C@H]1O

Canonical SMILES

CCNC1COCC1O

Origin of Product

United States

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